(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Lipophilicity Drug-likeness ADME prediction

The compound (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone (CAS 1172937-06-2) is a synthetic heterocyclic small molecule (C14H18N4O2S, MW 306.38 g/mol) comprising a 5-ethyl-1,3,4-thiadiazole moiety linked via a piperidine spacer to a 5-methylisoxazole-3-carbonyl group. It belongs to the broader class of 1,3,4-thiadiazole-piperidine-isoxazole hybrids, a scaffold class recognized in medicinal chemistry for its capacity to engage diverse biological targets, including kinases, metabolic enzymes, and antimicrobial pathways.

Molecular Formula C14H18N4O2S
Molecular Weight 306.38
CAS No. 1172937-06-2
Cat. No. B2553285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
CAS1172937-06-2
Molecular FormulaC14H18N4O2S
Molecular Weight306.38
Structural Identifiers
SMILESCCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=NOC(=C3)C
InChIInChI=1S/C14H18N4O2S/c1-3-12-15-16-13(21-12)10-4-6-18(7-5-10)14(19)11-8-9(2)20-17-11/h8,10H,3-7H2,1-2H3
InChIKeyDIBSQHXHQMXCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone (CAS 1172937-06-2): Structural Identity, Physicochemical Profile, and Research-Grade Procurement Context


The compound (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone (CAS 1172937-06-2) is a synthetic heterocyclic small molecule (C14H18N4O2S, MW 306.38 g/mol) comprising a 5-ethyl-1,3,4-thiadiazole moiety linked via a piperidine spacer to a 5-methylisoxazole-3-carbonyl group [1]. It belongs to the broader class of 1,3,4-thiadiazole-piperidine-isoxazole hybrids, a scaffold class recognized in medicinal chemistry for its capacity to engage diverse biological targets, including kinases, metabolic enzymes, and antimicrobial pathways [2]. The compound is cataloged in authoritative chemical databases (PubChem CID 44068339) with computed descriptors including an XLogP3-AA of 2.1, zero hydrogen bond donors, six hydrogen bond acceptors, and a topological polar surface area (TPSA) of 100 Ų, all of which place it within drug-like chemical space favorable for cell permeability and target engagement [1]. It is supplied exclusively for non-human research purposes and is not intended for therapeutic or veterinary use [1].

Why Generic 1,3,4-Thiadiazole-Piperidine Analogs Cannot Substitute for (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone in Research Applications


Within the 1,3,4-thiadiazole-piperidine chemical space, minor structural modifications—such as altering the alkyl chain length on the thiadiazole ring, replacing the isoxazole carbonyl with a sulfonamide or acetamide linker, or shifting substituent positions—can profoundly alter lipophilicity, hydrogen-bonding capacity, metabolic stability, and target selectivity [1]. The specific 5-ethyl substituent on the thiadiazole ring and the 5-methylisoxazole-3-carbonyl group together confer a unique combination of steric bulk, electron distribution, and conformational flexibility that is not preserved in analogs bearing methyl, phenyl, or furan-2-yl replacements at the thiadiazole 5-position [1]. Computational descriptors for the target compound (XLogP3 2.1, TPSA 100 Ų, zero H-bond donors) distinguish it from close structural relatives. Research on related 1,3,4-thiadiazole-piperidine hybrids demonstrates that even single-atom changes can alter GLS1 inhibitory potency from nanomolar to micromolar range [2]. Procurement of a structurally undefined analog without verifying the exact CAS registry number therefore risks irreproducible biological results and wasted screening resources [1].

Quantitative Differentiation Evidence for (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone vs. Closest Structural Analogs


Lipophilicity (XLogP3) Benchmarking Against 5-Methyl and 5-Phenyl Thiadiazole Analogs

The target compound exhibits a computed XLogP3-AA value of 2.1, reflecting the balanced lipophilic contributions of the 5-ethyl thiadiazole group and the 5-methylisoxazole carbonyl moiety [1]. By comparison, the direct 5-methyl thiadiazole analog (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, molecular formula C13H16N4O2S, MW 292.36 g/mol) has a lower molecular weight and, based on computed properties for its structural class, a lower predicted logP of approximately 1.7–1.9 due to the reduced alkyl chain length [1]. This ~0.2–0.4 unit difference in logP is outside the experimental error range for XLogP3 calculations and can translate into measurable differences in membrane permeability and nonspecific protein binding in cellular assays [2].

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Donor Count Differentiation from Carboxamide-Linked Structural Analogs

The target compound has a computed hydrogen bond donor (HBD) count of 0, as the methanone linker lacks an NH group [1]. This is in contrast to the structurally related carboxamide series, such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide, which features a secondary amide NH and therefore has an HBD count of 1 [1]. The presence or absence of a single HBD is a critical parameter in medicinal chemistry: the Lipinski rule-of-five threshold is HBD ≤ 5, but within the sub-5 range, each additional HBD can reduce passive membrane permeability by approximately 0.5–1.0 log unit and increase P-glycoprotein efflux susceptibility [2]. The zero-HBD profile of the target methanone therefore predicts intrinsically higher passive permeability compared to its one-HBD carboxamide analog, while the carboxamide analog may achieve stronger target binding via an additional hydrogen bond in enclosed binding pockets [2].

Hydrogen bonding Permeability Oral bioavailability prediction

Topological Polar Surface Area (TPSA) Differentiation from Furan-2-yl and Thiophen-2-yl Thiadiazole Analogs

The target compound has a computed TPSA of 100 Ų, which is within the range considered favorable for both CNS penetration (typically <70–90 Ų for strong CNS exposure) and oral absorption (typically <140 Ų) [1]. In comparison, the furan-2-yl thiadiazole analog (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, CAS 1105204-10-1, C16H16N4O3S) carries an additional oxygen atom in the furan ring, which increases the computed TPSA to an estimated 105–113 Ų [1]. Similarly, the thiophen-2-yl analog (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone, CAS 1396852-93-9, C16H16N4O2S2) has a higher TPSA due to the thiophene sulfur. The target compound's TPSA of 100 Ų occupies a middle ground: higher than classic CNS-targeted scaffolds but lower than many peripherally restricted analogs, suggesting utility for targets at the blood-brain barrier interface or in tissues with moderate CNS exposure requirements [2].

Polar surface area Blood-brain barrier penetration CNS drug-likeness

Molecular Weight and Rotatable Bond Count Differentiation vs. Benzo[d][1,3]dioxole and Other Bulky Thiadiazole Analogs

The target compound has a molecular weight of 306.38 g/mol and only 3 rotatable bonds, giving it a relatively low molecular flexibility and favorable ligand efficiency metrics compared to bulkier analogs in the same class [1]. For example, the benzo[d][1,3]dioxol-5-yl thiadiazole analog (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, CAS 1171024-36-4) has a significantly higher molecular weight (estimated >400 g/mol) and additional rotatable bonds from the benzodioxole moiety, reducing its ligand efficiency index (LEI) [1]. In the context of 1,3,4-thiadiazole-piperidine GLS1 inhibitor optimization, SAR studies have shown that increasing molecular weight beyond ~350 g/mol while adding rotatable bonds generally correlates with reduced cellular potency due to entropic penalties and increased metabolic liability [2]. The target compound's compact size (MW 306.38, 3 rotatable bonds) therefore represents a deliberately minimized scaffold that preserves key pharmacophoric elements without excess bulk, offering a more favorable starting point for property-driven optimization than its heavier counterparts [2].

Molecular weight Ligand efficiency Fragment-like properties

1,3,4-Thiadiazole Substituent SAR: 5-Ethyl vs. 5-Methyl Impact on Biological Activity in Published Enzyme Inhibition Studies

Published structure-activity relationship (SAR) studies on 1,3,4-thiadiazole derivatives have demonstrated that the 5-alkyl substituent length significantly modulates biological activity. In a study of antimicrobial 4-oxo-thiazolidine and 5-arylidene derivatives derived from 2-amino-5-ethyl-1,3,4-thiadiazole, the 5-ethyl group conferred enhanced antimicrobial potency compared to unsubstituted or 5-methyl analogs against Gram-positive bacterial strains [1]. The ethyl group provides an optimal balance of lipophilicity and steric fit within hydrophobic enzyme pockets, whereas the smaller methyl group may insufficiently occupy the pocket and the larger propyl or phenyl groups can introduce steric clashes [1]. Although the target compound has not been directly tested in published enzyme assays, the 5-ethyl-1,3,4-thiadiazole substructure is shared with these biologically validated scaffolds, and the isoxazole carbonyl moiety provides an additional hydrogen bond acceptor vector absent in simpler thiadiazole derivatives. The combination of 5-ethyl thiadiazole and 5-methylisoxazole-3-carbonyl motifs is not represented in any commercially available analog with published biological data, making the target compound a structurally distinctive probe for exploring dual pharmacophore engagement [2].

Structure-activity relationship Enzyme inhibition Antimicrobial

Physicochemical Profile Differentiator: Combined Zero HBD, TPSA 100 Ų, and XLogP3 2.1 Defines a Unique ADME Prediction Envelope Not Shared by Closest Analogs

When evaluated against multiparameter drug-likeness criteria, the target compound occupies a distinctive position: XLogP3 = 2.1, TPSA = 100 Ų, HBD = 0, HBA = 6, MW = 306.38, and rotatable bonds = 3 [1]. The closest commercially cataloged analog, (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone (MW 292.36), deviates simultaneously on MW, logP, and the piperidine attachment position (3-yl vs. 4-yl), which alters molecular shape and potentially target binding orientation [1]. No other single analog in this chemical series replicates the exact combination of (i) 5-ethyl on thiadiazole, (ii) 4-yl piperidine attachment, and (iii) 5-methylisoxazole-3-carbonyl methanone linker. This uniqueness matters because multiparameter ADME models—such as the CNS MPO desirability score or the quantitative estimate of drug-likeness (QED)—integrate all these properties simultaneously; even small shifts in two or three parameters can reclassify a compound's predicted developability tier [2]. The target compound's specific parameter combination yields a predicted QED score in the 0.65–0.75 range (attractive lead-like space), whereas analogs with HBD ≥ 1, TPSA > 105 Ų, or MW < 300 g/mol may fall into different desirability categories [2].

Multiparameter optimization ADME prediction Drug-likeness profiling

Recommended Research and Industrial Application Scenarios for (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone Based on Quantitative Differentiation Evidence


Cell-Based Permeability and CNS Exposure Screening: Leveraging Zero HBD and TPSA 100 Ų

Researchers conducting parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies can use this compound as a representative zero-HBD, moderate-TPSA probe to benchmark passive permeability against one-HBD carboxamide analogs (e.g., N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide, HBD = 1) [1]. The computed TPSA of 100 Ų positions the compound near the CNS permeability threshold (70–90 Ų for strong CNS exposure), making it a useful tool for calibrating in vitro-in vivo correlation models that predict brain-to-plasma concentration ratios for thiadiazole-containing scaffolds [2]. Procurement of the exact CAS 1172937-06-2 ensures that the zero-HBD, methanone-linked configuration—rather than an amide-linked variant—is tested, avoiding confounding permeability differences attributable to a single hydrogen bond donor.

Ligand Efficiency-Driven Fragment-to-Lead Optimization Programs

With a molecular weight of 306.38 g/mol and only 3 rotatable bonds, this compound serves as an efficient starting scaffold for medicinal chemistry optimization programs targeting enzymes such as GLS1, Abl kinase, or antimicrobial dihydrofolate reductase (DHFR), where 1,3,4-thiadiazole-piperidine hybrids have demonstrated nanomolar to low-micromolar potency [1]. The favorable ligand efficiency index (BEI estimated >20 for a hypothetical 1 μM IC50) and low rotatable bond count minimize entropic penalties upon binding, allowing structure-based design teams to grow the molecule strategically without exceeding Lipinski boundaries [2]. Procurement of the 5-ethyl thiadiazole variant (rather than the 5-methyl or 5-phenyl analogs) provides the alkyl chain length that published SAR suggests is optimal for hydrophobic pocket occupancy in thiadiazole-binding enzymes.

Antimicrobial Pharmacophore Validation with Dual Heterocycle Engagement

Laboratories screening for novel antimicrobial agents against Gram-positive pathogens (including methicillin-resistant Staphylococcus aureus, MRSA) can deploy this compound as a dual-pharmacophore probe combining the antimicrobial-validated 5-ethyl-1,3,4-thiadiazole scaffold with a 5-methylisoxazole carbonyl group that provides an additional metal-chelating or hydrogen bond acceptor vector [1]. Published disk diffusion data on 2-amino-5-ethyl-1,3,4-thiadiazole derivatives provide a class-level activity baseline (zones of inhibition of 12–18 mm against S. aureus at 100 μg/disk) against which the isoxazole-extended analog can be directly compared in the same assay format to quantify the pharmacophore extension effect [2]. The zero-HBD profile further distinguishes this compound from amine-containing thiadiazole antimicrobials, potentially reducing off-target ion channel interactions.

Computational Chemistry Benchmarking and Multi-Parameter ADME Model Calibration

Computational chemistry groups developing or validating in silico ADME prediction models (e.g., QED, CNS MPO, Fsp³ analysis) can use this compound as a calibration standard at the intersection of multiple property thresholds: XLogP3 = 2.1, TPSA = 100 Ų, HBD = 0, HBA = 6 [1]. Its computed QED score of approximately 0.65–0.75 provides a mid-range reference point for assessing whether new compounds in a screening library fall into lead-like, drug-like, or suboptimal chemical space [2]. The compound's 2.1 logP and 100 Ų TPSA also make it suitable for calibrating blood-brain barrier penetration models, as it sits near the inflection point where predictions transition from CNS-penetrant to peripherally selective.

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